molecular formula C14H12INO2 B12985390 Ethyl 3-iodo-4-(pyridin-4-yl)benzoate

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate

Cat. No.: B12985390
M. Wt: 353.15 g/mol
InChI Key: PZPGCVYHMUYZQR-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate is a substituted benzoate ester featuring an iodine atom at the 3-position and a pyridin-4-yl group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocyclic systems and pharmaceutical precursors. Its structure combines electron-withdrawing (iodo) and electron-donating (pyridinyl) groups, which influence its reactivity in coupling reactions, nucleophilic substitutions, and cyclization processes .

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

ethyl 3-iodo-4-pyridin-4-ylbenzoate

InChI

InChI=1S/C14H12INO2/c1-2-18-14(17)11-3-4-12(13(15)9-11)10-5-7-16-8-6-10/h3-9H,2H2,1H3

InChI Key

PZPGCVYHMUYZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate typically involves the iodination of a precursor compound, such as Ethyl 4-(pyridin-4-yl)benzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups replacing the iodine atom.

    Coupling: Formation of biaryl or diaryl compounds with extended conjugation.

    Reduction: Formation of the corresponding alcohol derivative.

Scientific Research Applications

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drug candidates, particularly those targeting specific biological pathways or receptors.

    Material Science: It can be utilized in the design and fabrication of novel materials, such as metal-organic frameworks (MOFs) and coordination polymers, for applications in catalysis, gas storage, and separation.

    Biological Studies: The compound’s derivatives may exhibit biological activity, making it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects. In material science, the compound’s ability to form coordination bonds with metal ions can result in the formation of stable and functional materials with desired properties.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Iodo-substituted benzoates are typically synthesized via halogenation or coupling reactions. For example, ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is prepared through nucleophilic substitution, whereas the pyridinyl variant may require palladium-catalyzed cross-coupling .

Ethyl 4-(Heteroaryl)benzoate Derivatives

Compounds with heteroaromatic groups at the 4-position demonstrate diverse pharmacological and material properties:

Compound Name Heteroaryl Substituent Key Properties Reference
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl Evaluated for kinase inhibition
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyridin-4-yl-pyrimidinyl High-yield synthesis (84.3%) for hydrazine derivatives
This compound Pyridin-4-yl Potential intermediate for VEGFR-2/Bcr-Abl inhibitors (inferred from )

Key Observations :

  • Biological Relevance : Pyridinyl-pyrimidinyl hybrids (e.g., ) show higher yields in hydrazine derivative synthesis compared to pyridazin-3-yl analogs, suggesting superior stability under reaction conditions.
  • Pharmaceutical Potential: The target compound’s iodo group may facilitate further functionalization (e.g., cross-coupling) to generate kinase inhibitors, similar to strategies used in .

Ethyl Benzoates with Amino and Sulfonamide Groups

Comparison with electron-donating substituents highlights contrasting reactivity:

Compound Name 4-Position Substituent Key Properties Reference
Ethyl 4-(dimethylamino)benzoate Dimethylamino High reactivity in resin polymerization
Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate p-Toluenesulfonamido Polymorph study via SC-XRD and SHELX software
This compound Pyridin-4-yl Likely lower polymerization activity due to iodo group

Key Observations :

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher degrees of conversion in resin systems due to the electron-donating amino group, whereas the iodo-substituted target compound may prioritize electrophilic reactivity .
  • Crystallography : Sulfonamido derivatives (e.g., ) are well-studied for polymorphism, suggesting that the pyridinyl variant could similarly form stable crystals for structural analysis.

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